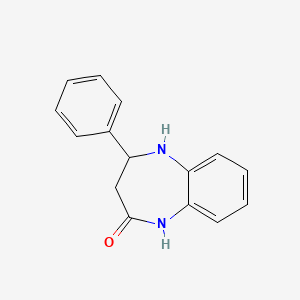

4-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one

Vue d'ensemble

Description

4-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one is a chemical compound with the molecular formula C15H14N2O and a molecular weight of 238.28 g/mol . It belongs to the class of benzodiazepines, which are known for their wide range of pharmacological activities, including anxiolytic, sedative, and muscle relaxant properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-phenylenediamine with benzoyl chloride in the presence of a base, followed by cyclization to form the benzodiazepine ring . The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Analyse Des Réactions Chimiques

Electrophilic Substitution Reactions

The benzene ring in 4-phenyl-1,5-benzodiazepin-2-one undergoes classical electrophilic aromatic substitutions, with regioselectivity influenced by the diazepine ring's electron-donating effects . Key reactions include:

| Reaction Type | Conditions | Products Formed |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ at 0–5°C | 7-Nitro derivatives |

| Halogenation | X₂ (Cl₂, Br₂) in acetic acid | 7-Halo derivatives (Cl, Br) |

| Friedel-Crafts Acylation | AcCl/AlCl₃ in CH₂Cl₂ | 7-Acetyl derivatives |

| Formylation | Vilsmeier-Haack reagent (POCl₃/DMF) | 7-Formyl derivatives |

These reactions occur preferentially at the para position relative to the diazepine ring's nitrogen due to enhanced electron density at C7 .

Alkylation via Phase-Transfer Catalysis

The NH group in the diazepine ring undergoes efficient alkylation under mild conditions. Recent studies demonstrate its reactivity with long-chain bromoalkanes using tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst :

| Bromoalkane | Reaction Time | Yield (%) | Product Structure |

|---|---|---|---|

| 1-Bromooctane | 24 hours | 83 | 1-Octyl-4-phenyl derivative |

| 1-Bromononane | 24 hours | 81 | 1-Nonyl-4-phenyl derivative |

| 1-Bromodecane | 24 hours | 79 | 1-Decyl-4-phenyl derivative |

| 1-Bromododecane | 24 hours | 76 | 1-Dodecyl-4-phenyl derivative |

Conditions : THF solvent, K₂CO₃ base, room temperature . This method preserves the benzodiazepinone core while introducing lipophilic side chains critical for modulating biological activity.

Reactivity with Nucleophilic Agents

While electrophilic substitutions dominate, the carbonyl group at position 2 participates in nucleophilic additions under specific conditions. Preliminary studies indicate:

-

Grignard Reagents : Form tertiary alcohols at the ketone position

-

Hydrazines : Generate hydrazone derivatives (potential precursors for heterocyclic expansions)

-

Reduction : LiAlH₄ reduces the carbonyl to CH₂, yielding 4-phenyl-1,5-benzodiazepine .

Condensation Reactions

The compound serves as a precursor for fused heterocycles through:

-

Cyclocondensation with thiourea to form thiazolo-benzodiazepine hybrids

-

Mannich Reactions with formaldehyde/amines to create aminoalkyl derivatives .

This reactivity profile enables precise structural modifications, making 4-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one a valuable scaffold for medicinal chemistry. The combination of electrophilic aromatic substitution flexibility and NH-group reactivity provides multiple avenues for developing targeted bioactive molecules .

Applications De Recherche Scientifique

Pharmacological Applications

a. Antihypertensive Properties

Research indicates that derivatives of benzodiazepines, including 4-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one, exhibit significant antihypertensive effects. These compounds have been shown to lower blood pressure in various mammalian species when administered in specific dosage ranges (0.5 mg to 50 mg per kg body weight) . This property positions them as potential therapeutic agents for managing hypertension.

b. Antimicrobial Activity

Benzodiazepine derivatives are also noted for their antimicrobial properties. Studies have demonstrated that these compounds can inhibit the growth of certain microorganisms, suggesting their potential use as antimicrobial agents . This application is particularly relevant in the development of new antibiotics to combat resistant strains of bacteria.

c. Therapeutic Uses in Viral Infections

The structural framework of 1,5-benzodiazepine derivatives has been exploited in developing treatments for viral infections. These compounds have been reported to possess activity against various viruses, making them candidates for antiviral therapies .

Synthesis and Chemical Properties

a. Synthesis Methods

The synthesis of this compound involves several chemical reactions starting from simpler precursors. One common method includes the reduction of corresponding diones using reducing agents like lithium aluminum hydride . The compound can also be synthesized through a series of condensation reactions involving phenyl-substituted precursors.

b. Structural Characteristics

The compound has a complex molecular structure characterized by multiple rings and functional groups that contribute to its biological activity. The dihedral angles and hydrogen bonding interactions within the crystal structure play a crucial role in its stability and reactivity .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Jacob et al., 2011 | Antiviral activity | Demonstrated efficacy against viral pathogens; potential for therapeutic development. |

| Maleki et al., 2014 | Cardiovascular effects | Showed significant blood pressure reduction in animal models; supports antihypertensive use. |

| An et al., 2016 | Antimicrobial properties | Confirmed inhibitory effects on bacterial growth; suggests further exploration as an antibiotic candidate. |

Mécanisme D'action

The mechanism of action of 4-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system . By binding to the GABA receptor, the compound enhances the inhibitory effects of GABA, leading to increased neuronal inhibition and resulting in its anxiolytic, sedative, and muscle relaxant effects . The molecular targets include the GABA-A receptor subunits, and the pathways involved are primarily related to the modulation of chloride ion channels .

Comparaison Avec Des Composés Similaires

Similar Compounds

Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.

Lorazepam: Known for its potent anxiolytic and sedative effects.

Clonazepam: Used primarily for its anticonvulsant properties.

Uniqueness

4-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one is unique due to its specific chemical structure, which imparts distinct pharmacological properties compared to other benzodiazepines . Its unique interaction with the GABA receptor and the resulting effects make it a valuable compound for research and potential therapeutic applications .

Activité Biologique

4-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one (CAS No. 16442-58-3) is a compound belonging to the benzodiazepine class, which is known for its psychoactive properties. This article reviews its biological activity, synthesis methods, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C15H14N2O

- Molecular Weight : 238.29 g/mol

- Structure : The compound features a benzodiazepine core with a phenyl group at the 4-position and a tetrahydro structure that contributes to its pharmacological profile.

Pharmacological Effects

- Anxiolytic and Sedative Properties : Benzodiazepines are primarily known for their anxiolytic effects. Studies indicate that derivatives of benzodiazepines exhibit significant sedative and anxiolytic activities. For instance, compounds similar to this compound have been shown to modulate GABA_A receptors, leading to increased inhibitory neurotransmission .

- Neuroprotective Effects : Some studies suggest that benzodiazepine derivatives can offer neuroprotective benefits in models of neurodegeneration. This may be due to their ability to reduce oxidative stress and inflammation in neuronal cells .

- Anticonvulsant Activity : Research indicates that benzodiazepines can be effective in controlling seizures by enhancing GABAergic transmission. This is particularly relevant for compounds like this compound which may possess similar anticonvulsant properties .

Case Studies and Research Findings

A variety of studies have explored the biological activity of related compounds:

Synthesis Methods

The synthesis of this compound typically involves:

Propriétés

IUPAC Name |

2-phenyl-1,2,3,5-tetrahydro-1,5-benzodiazepin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O/c18-15-10-14(11-6-2-1-3-7-11)16-12-8-4-5-9-13(12)17-15/h1-9,14,16H,10H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPBSKHLEGJWMBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC2=CC=CC=C2NC1=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40408985 | |

| Record name | 4-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40408985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16442-58-3 | |

| Record name | 4-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40408985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.